Cas no 75158-12-2 ((S)-2-Amino-3,3-dimethylbutanamide hydrochloride)
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- L-tert-leucinaMide hydrochloride
- (R)-2-amino-3,3-dimethyl-butyric acid amide, hydrochloride
- (S)-2-Amino-3,3-dimethylbutanamide hydrochloride
- H-Tle-NH2.HCl(L-tertleucinamide)
- L-Tert-Leucinamide HCl
- 75158-12-2
- Butanamide, 2-amino-3,3-dimethyl-, hydrochloride (1:1), (2S)-
- UNII-S02ZHK1QN8
- ZTHDYUDIZSIFRY-PGMHMLKASA-N
- tert-Leucinamide hydrochloride, L-
- A865728
- CS-0154966
- (S)-2-Amino-3,3-dimethylbutanamide HCl
- SCHEMBL1217456
- S02ZHK1QN8
- AKOS008147663
- DS-8439
- Z1274177433
- F14387
- l-tertleucine amide hcl
- EN300-96001
- (2S)-2-amino-3,3-dimethylbutanamide;hydrochloride
- (S)-2-Amino-3,3-dimethylbutanamidehydrochloride
- L-tert-Leucine amide hydrochloride
- MFCD21602493
- (2S)-2-amino-3,3-dimethylbutanamide hydrochloride
- L-tert-leucinaMidehydrochloride
- DB-243637
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- MDL: MFCD21602493
- Inchi: 1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H/t4-;/m1./s1
- InChI Key: ZTHDYUDIZSIFRY-PGMHMLKASA-N
- SMILES: Cl.O=C([C@H](C(C)(C)C)N)N
Computed Properties
- Exact Mass: 166.08700
- Monoisotopic Mass: 166.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 115
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- PSA: 69.11000
- LogP: 2.04770
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A634823-50mg |
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride |
75158-12-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A634823-100mg |
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride |
75158-12-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A634823-500mg |
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride |
75158-12-2 | 500mg |
$ 185.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L13160-1g |
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride |
75158-12-2 | 1g |
¥156.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L13160-5g |
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride |
75158-12-2 | 5g |
¥336.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L13160-250mg |
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride |
75158-12-2 | 250mg |
¥126.0 | 2021-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET696-50mg |
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride |
75158-12-2 | 98% | 50mg |
55.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET696-5g |
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride |
75158-12-2 | 98% | 5g |
316.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET696-25g |
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride |
75158-12-2 | 98% | 25g |
4111CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET696-1g |
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride |
75158-12-2 | 98% | 1g |
120.0CNY | 2021-07-12 |
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride Suppliers
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on (S)-2-Amino-3,3-dimethylbutanamide hydrochloride
Recent Advances in the Study of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride (CAS: 75158-12-2)
The compound (S)-2-Amino-3,3-dimethylbutanamide hydrochloride (CAS: 75158-12-2) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications.
Recent studies have highlighted the role of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride as a key intermediate in the synthesis of novel chiral compounds. Its unique structural features, including the presence of a stereogenic center and a dimethylbutanamide moiety, make it a valuable building block for the development of enantioselective drugs. Researchers have employed advanced synthetic methodologies, such as asymmetric catalysis and enzymatic resolution, to optimize the production of this compound with high enantiomeric purity.
Pharmacological investigations have revealed that (S)-2-Amino-3,3-dimethylbutanamide hydrochloride exhibits promising bioactivity in modulating specific metabolic pathways. In vitro and in vivo studies have demonstrated its potential as a modulator of amino acid transporters, which could have implications for treating metabolic disorders. Additionally, its role in enhancing the bioavailability of certain therapeutic agents has been explored, suggesting its utility in drug formulation and delivery systems.
One of the most notable advancements in the study of this compound is its application in the development of protease inhibitors. Recent preclinical trials have shown that derivatives of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride can effectively inhibit key enzymes involved in viral replication, making them candidates for antiviral therapies. These findings are particularly relevant in the context of emerging infectious diseases and the ongoing search for broad-spectrum antiviral agents.
Despite these promising developments, challenges remain in the large-scale production and clinical translation of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride. Issues such as scalability, cost-effectiveness, and regulatory compliance need to be addressed to fully realize its therapeutic potential. Future research directions may include the exploration of novel synthetic routes, the development of more efficient purification techniques, and the conduct of rigorous clinical trials to evaluate safety and efficacy.
In conclusion, (S)-2-Amino-3,3-dimethylbutanamide hydrochloride (CAS: 75158-12-2) represents a versatile and pharmacologically active compound with broad applications in drug discovery and development. Continued research efforts are essential to unlock its full potential and translate laboratory findings into clinically viable therapies. This briefing underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its role in modern medicine.
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